ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S3/c1-3-22-15(21)13-10-6-4-5-7-11(10)25-14(13)17-12(20)8-23-16-19-18-9(2)24-16/h3-8H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDALMVGTSSMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclohexanone with Cyanothioacetamide
In a modified Gewald reaction, cyclohexanone reacts with cyanothioacetamide in the presence of a base (e.g., morpholine) and elemental sulfur. The reaction proceeds under reflux in ethanol, yielding 2-aminothiophene derivatives.
Reaction Conditions
The product is purified via recrystallization from ethanol, with characterization by NMR confirming the aminothiophene scaffold ( 6.99 ppm, s, 1H; 4.56 ppm, s, 2H).
Chloroacetylation of the Amino Intermediate
The amino group is functionalized with a chloroacetamide moiety to enable subsequent thiol substitution.
Reaction with Chloroacetyl Chloride
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is treated with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (anhydrous ).
Reaction Conditions
The intermediate, ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is isolated by precipitation in ice-water and recrystallized from ethanol-DMF. Key spectral data include IR absorption at 1704 cm (C=O) and NMR signals at 4.53 ppm (s, 2H, ).
Thiol Substitution with 5-Methyl-1,3,4-thiadiazole-2-thiol
The chlorine atom in the chloroacetamido intermediate is displaced by the thiolate anion of 5-methyl-1,3,4-thiadiazole-2-thiol, forming the target compound.
Nucleophilic Aromatic Substitution
A mixture of ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 5-methyl-1,3,4-thiadiazole-2-thiol is refluxed in acetone with as the base.
Reaction Conditions
The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) and characterized by NMR, which reveals signals at 166.36 ppm (C=O) and 161.24 ppm (thiadiazole-C=S).
Analytical Validation and Optimization
Spectroscopic Confirmation
Yield Optimization
| Step | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Chloroacetylation | DMF | 25 | 95 | |
| Thiol substitution | Acetone | 56 | 80 | |
| Thiol substitution | NaOH | Ethanol | 78 | 65 |
Mechanistic Considerations
The chloroacetylation proceeds via nucleophilic attack of the amino group on chloroacetyl chloride, followed by deprotonation. In the substitution step, the thiolate anion attacks the electrophilic carbon adjacent to the chlorine, facilitated by -mediated deprotonation . Steric hindrance from the tetrahydrobenzo[b]thiophene ring necessitates prolonged reaction times for complete conversion.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ethyl ester group can be substituted with other functional groups such as amides or alcohols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to its anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Melting Points: Thiadiazole-thioacetamido derivatives exhibit higher melting points (e.g., 80–82°C for IIIe ) compared to cyanoacrylamido analogs (196–236°C ), reflecting differences in hydrogen bonding.
- Solubility : Ethyl esters enhance aqueous solubility vs. isopropyl variants .
Spectral and Analytical Data
Biological Activity
Ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, synthesis methodologies, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a thiadiazole moiety linked to a tetrahydrobenzo[b]thiophene structure, which is known for various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of Thiadiazole Derivative : The initial step often involves the synthesis of the 5-methyl-1,3,4-thiadiazole component through standard methods such as the Gewald reaction.
- Acetylation : The thiadiazole is then reacted with acetic anhydride or an equivalent acetylating agent to introduce the acetamido group.
- Esterification : Finally, the compound is esterified with ethyl alcohol to yield the final product.
Anticancer Activity
Research has demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds are often comparable to established chemotherapeutics like Sorafenib .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 2-(...)-4b | HepG2 | 54±0.25 |
| Ethyl 2-(...)-4a | MCF-7 | 50±0.53 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Antibacterial and antifungal activities have been reported against various pathogens. For example, in vitro tests indicated effective inhibition against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using assays such as DPPH radical scavenging. Results indicate that it possesses significant free radical scavenging ability, which contributes to its overall therapeutic profile .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to specific structural features:
- Thiadiazole Ring : Essential for anticancer and antimicrobial activities.
- Tetrahydrobenzo[b]thiophene Core : Contributes to the lipophilicity and cellular uptake.
- Acetamido Group : Enhances solubility and bioavailability.
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Study on HepG2 Cells : A recent study demonstrated that derivatives with structural similarities exhibited significant cytotoxicity against liver cancer cells with potential mechanisms involving apoptosis induction .
- Combination Therapies : Research indicates that combining this compound with existing chemotherapeutics may enhance efficacy by overcoming drug resistance mechanisms observed in cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
- A widely used approach involves sequential functionalization of thiophene and thiadiazole precursors. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives can undergo cyanoacetylation or condensation with thiadiazole-containing reagents. Knoevenagel condensation with substituted benzaldehydes (e.g., in toluene with piperidine/acetic acid catalysis) yields acrylamido intermediates, which are further modified to introduce the thiadiazole-thioacetamido moiety . Cyclization reactions (e.g., using iodine and triethylamine in DMF) are also critical for forming fused heterocyclic systems .
Q. How are structural and purity characteristics of this compound validated experimentally?
- Characterization typically involves:
- Spectroscopy : IR confirms functional groups (e.g., C=O, NH). H NMR and C NMR verify substituent positions and stereochemistry .
- Mass spectrometry : High-resolution MS determines molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC assesses purity (>95% is standard for research-grade material) .
Q. What solvents and catalysts are optimal for its synthesis?
- Polar aprotic solvents (e.g., acetonitrile, DMF) are preferred for cyclization and coupling steps due to their ability to stabilize intermediates . Catalysts like piperidine/acetic acid mixtures enhance condensation efficiency, while iodine facilitates sulfur elimination in cyclization reactions .
Advanced Research Questions
Q. How can computational methods improve reaction design for this compound?
- Quantum chemical calculations (e.g., DFT) model reaction pathways to predict energetics and intermediates. For example, reaction path searches identify transition states in thiadiazole-thioacetamido bond formation, reducing trial-and-error experimentation . Computational docking studies (e.g., AutoDock Vina) prior to synthesis can prioritize derivatives with potential bioactivity .
Q. What experimental design strategies mitigate variability in reaction yields?
- Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., temperature, solvent ratio, catalyst loading) to identify critical factors. Response surface methodology (RSM) optimizes conditions, as demonstrated in thiophene derivative syntheses .
- Statistical analysis : ANOVA resolves contradictions in yield data, distinguishing significant variables from noise .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- Systematic SAR studies compare derivatives with modified thiadiazole or tetrahydrobenzo[b]thiophene groups. For instance:
- Methoxy groups on phenyl rings enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
- Electron-withdrawing groups (e.g., nitro) on thiadiazole improve antioxidant capacity via radical scavenging .
- Biological assays (e.g., MIC tests for antimicrobial activity) validate computational predictions .
Q. What analytical techniques resolve contradictions in spectral data interpretation?
- Multi-nuclear NMR : N NMR clarifies ambiguous amide/thioamide proton environments in crowded spectra .
- X-ray crystallography : Resolves regiochemical uncertainties in thiadiazole-thiophene linkages .
- Cross-validation : Combining IR, NMR, and MS data reduces misinterpretation risks .
Q. How can reaction scalability be balanced with green chemistry principles?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst recycling : Heterogeneous catalysts (e.g., silica-supported piperidine) reduce waste .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
